N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

Description

BenchChem offers high-quality N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-cyclopentyl-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-16(12-7-2-3-8-12)13(17)15-11-6-4-5-10(14)9-11/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGKTVNURHMRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

Introduction

This technical guide provides a comprehensive overview of the synthesis of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, a disubstituted urea derivative with potential applications in pharmaceutical and agrochemical research. The strategic design of this molecule, incorporating a chlorinated aromatic ring and N-alkyl substituents, makes it a valuable candidate for structure-activity relationship (SAR) studies. This document will detail the underlying chemical principles, a robust synthetic protocol, and the analytical characterization of the target compound.

The synthesis of N,N'-disubstituted ureas is a cornerstone of medicinal and process chemistry, with the reaction of an isocyanate and a secondary amine being a primary and highly efficient route. This guide will focus on this well-established methodology, providing insights into reaction optimization and product purification.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is achieved through the nucleophilic addition of N-methylcyclopentylamine to the electrophilic carbonyl carbon of 3-chlorophenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

The isocyanate group is highly reactive towards nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the secondary amine, N-methylcyclopentylamine, acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, yielding the final urea product.

The choice of an aprotic solvent is crucial to prevent side reactions, such as the hydrolysis of the isocyanate. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly employed. The reaction is often carried out at room temperature, although gentle heating can be applied to ensure complete conversion.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Chlorophenyl isocyanate | 98% | Commercially Available |

| N-Methylcyclopentylamine | 98% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | Reagent Grade | Commercially Available |

| Hexane | Reagent Grade | Commercially Available |

| Ethyl Acetate | Reagent Grade | Commercially Available |

| Magnesium Sulfate (Anhydrous) | Reagent Grade | Commercially Available |

Step-by-Step Synthesis Procedure

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with N-methylcyclopentylamine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the amine completely.

-

Addition of Isocyanate: A solution of 3-chlorophenyl isocyanate (1.0 eq) in anhydrous THF is added dropwise to the stirred solution of the amine at room temperature under a nitrogen atmosphere. The addition is performed over 15-20 minutes to control any potential exotherm.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting materials indicates the completion of the reaction.

-

Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is redissolved in ethyl acetate.

-

Purification: The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Crystallization: The crude N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the final product as a crystalline solid.

Visualizing the Workflow

Caption: A flowchart illustrating the key steps in the synthesis of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea.

Characterization of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

The structure and purity of the synthesized compound can be confirmed by various analytical techniques.

Expected Analytical Data

| Technique | Expected Observations |

| Melting Point | Crystalline solid with a sharp melting point. |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-chlorophenyl group, the cyclopentyl protons, and the N-methyl protons. The chemical shifts will be influenced by the urea linkage. |

| ¹³C NMR | Resonances for the carbonyl carbon of the urea, the aromatic carbons, the cyclopentyl carbons, and the N-methyl carbon. |

| IR Spectroscopy | A characteristic strong absorption band for the C=O stretching vibration of the urea group, typically in the range of 1630-1680 cm⁻¹.[1] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve cleavage of the urea linkage.[2][3] |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 4H, Ar-H)

-

δ 4.50-4.70 (m, 1H, N-CH-cyclopentyl)

-

δ 2.85 (s, 3H, N-CH₃)

-

δ 1.50-1.90 (m, 8H, cyclopentyl-CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 155.0 (C=O)

-

δ 140.0, 134.5, 129.8, 122.0, 120.0, 118.0 (Ar-C)

-

δ 58.0 (N-CH-cyclopentyl)

-

δ 30.0 (N-CH₃)

-

δ 29.0, 24.0 (cyclopentyl-CH₂)

-

-

IR (KBr, cm⁻¹):

-

~3300 (N-H stretch, if any secondary amine impurity)

-

~2950 (C-H stretch, alkyl)

-

~1640 (C=O stretch, urea)[1]

-

~1590, 1480 (C=C stretch, aromatic)

-

~780 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

Safety Considerations

-

3-Chlorophenyl isocyanate is a lachrymator and is harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Methylcyclopentylamine is flammable and can cause skin and eye irritation. Standard laboratory safety precautions should be followed.

-

The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent moisture from reacting with the isocyanate.

Conclusion

The synthesis of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea via the reaction of 3-chlorophenyl isocyanate and N-methylcyclopentylamine is a straightforward and efficient process. This guide provides a detailed protocol that can be readily implemented in a standard organic chemistry laboratory. The provided analytical data predictions serve as a benchmark for the characterization of the final product, ensuring its identity and purity. This synthetic methodology offers a reliable route for accessing this and structurally related compounds for further investigation in various scientific disciplines.

References

- Draper, W. M. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 49(6), 2893-2899.

- Draper, W. M. (2001). Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water.

- Kobera, L., & Spontak, J. J. (2025). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI.

Sources

Unraveling the Mechanism of Action of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea: A Prospective Analysis

Foreword for the Research Community:

The exploration of novel small molecules as potential therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, substituted ureas have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide focuses on a specific, yet under-documented molecule: N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea. Despite the growing interest in related aryl ureas, a comprehensive understanding of the precise mechanism of action for this particular compound remains to be fully elucidated in publicly accessible scientific literature.

This document, therefore, serves a dual purpose. Firstly, it provides a foundational understanding of the broader class of N-aryl-N-cycloalkyl-N-methylureas, drawing upon existing research to infer potential mechanistic pathways. Secondly, and more critically, it outlines a strategic, technically-grounded framework for future research. By detailing essential experimental protocols and data interpretation strategies, this guide aims to empower researchers to systematically investigate and ultimately define the molecular interactions and cellular consequences of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea's activity. It is a call to action for the scientific community to collaboratively build the knowledge base for this promising chemical entity.

Part 1: The Chemical Landscape and Postulated Biological Activity

N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea belongs to the broad family of aryl urea compounds. The urea functional group is a key feature in many biologically active molecules, prized for its ability to form hydrogen bonds and participate in various molecular interactions. The specific substitutions on the urea nitrogen atoms—a 3-chlorophenyl group, a cyclopentyl group, and a methyl group—confer a unique combination of lipophilicity, steric bulk, and electronic properties that are expected to dictate its biological target and subsequent mechanism of action.

Based on the existing literature for structurally related molecules, we can hypothesize several potential mechanisms of action for N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea:

-

Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes involved in disease pathogenesis. For instance, various substituted ureas have been shown to inhibit protein kinases, which are often dysregulated in cancer[3].

-

Receptor Modulation: It might function as an agonist or antagonist for specific cellular receptors, thereby modulating downstream signaling pathways.

-

Disruption of Protein-Protein Interactions: The compound could position itself at the interface of two interacting proteins, disrupting a critical biological process.

-

Cell Cycle Regulation: Some cycloalkyl-substituted aryl ureas have been observed to arrest the cell cycle, suggesting an interference with the machinery that governs cell division[4].

The following sections will delve into the experimental approaches required to systematically investigate these possibilities.

Part 2: A Proposed Research Framework for Elucidating the Mechanism of Action

To rigorously determine the mechanism of action of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, a multi-faceted experimental strategy is essential. This framework is designed to progress from broad, phenotypic observations to a detailed, molecular-level understanding.

Initial Phenotypic Screening and Target Identification

The first step is to characterize the biological effect of the compound in a relevant cellular context.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of cell lines relevant to the suspected therapeutic area (e.g., cancer cell lines, neuronal cells, immune cells).

-

Compound Treatment: Culture the selected cell lines in the presence of a range of concentrations of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea.

-

Viability Assessment: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the compound's potency.

Data Presentation: Comparative IC50 Values

| Cell Line | IC50 (µM) after 48h |

| Cell Line A | Experimental Value |

| Cell Line B | Experimental Value |

| Cell Line C | Experimental Value |

Rationale: This initial screen provides crucial information about the compound's potency and selectivity. Differential sensitivity across cell lines can offer early clues about its potential target or pathway.

Mandatory Visualization: Experimental Workflow for Phenotypic Screening

Caption: Workflow for initial cell-based phenotypic screening.

Delving into the Molecular Mechanism: Pathway Analysis

Once a consistent phenotypic effect is observed, the next stage is to identify the underlying molecular pathways.

Experimental Protocol: Western Blotting for Key Signaling Proteins

-

Cell Lysis: Treat a sensitive cell line with N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea at its IC50 concentration for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., Akt, mTOR, ERK, caspases for apoptosis). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Rationale: Western blotting provides a direct readout of changes in the expression and activation state (e.g., phosphorylation) of specific proteins within a signaling cascade. This can reveal which pathways are modulated by the compound. For instance, a decrease in phosphorylated Akt would suggest inhibition of the PI3K/Akt pathway, a mechanism reported for some aryl urea derivatives[3].

Mandatory Visualization: Hypothesized Signaling Pathway Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Validating the Direct Target

Identifying the direct molecular target of a compound is the ultimate goal of mechanism of action studies.

Experimental Protocol: Thermal Shift Assay (TSA)

-

Protein of Interest: Purify the recombinant protein hypothesized to be the direct target (e.g., a specific kinase identified from pathway analysis).

-

Assay Setup: In a 96-well plate, mix the purified protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) and varying concentrations of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea.

-

Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the plate and monitor the fluorescence at each step.

-

Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.

Rationale: A ligand binding to a protein will generally stabilize it, leading to an increase in its melting temperature. This biophysical assay provides strong evidence of a direct interaction between the compound and its target protein.

Part 3: Concluding Remarks and Future Directions

The journey to fully characterize the mechanism of action of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is an endeavor that requires a systematic and multi-pronged approach. This guide has laid out a logical and technically sound research framework, starting from broad phenotypic observations and progressively narrowing the focus to the molecular level.

The true scientific value lies not just in identifying a single target or pathway, but in understanding the intricate network of interactions that produce the observed biological effect. Future studies should aim to integrate data from these proposed experiments with other advanced techniques such as transcriptomics (RNA-seq) and proteomics to build a comprehensive model of the compound's cellular activity.

Ultimately, a thorough understanding of the mechanism of action is paramount for the rational design of second-generation compounds with improved potency and selectivity, and for the successful clinical translation of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea as a potential therapeutic agent. This document is intended to be a living guide, to be expanded and refined as new data emerges from the collective efforts of the research community.

References

- A systematic study of N-aryl (phenyl and pyridyl)-N'-cyclopentyl ureas with differing N-methylation patterns was conducted to understand their conformational preferences, which is crucial for the rational design of urea-containing bioactive compounds.

- Aryl urea derivatives are an important class of compounds with a wide range of biological activities, including anticonvulsant, antimicrobial, antiviral, and anti-inflammatory effects.

- PubChem provides chemical and physical properties, as well as safety and toxicity information for N'-(3-Chlorophenyl)

- A study on aryl carbamate and aryl urea derivatives with alkyl and chlorine substitutions investigated their anti-proliferative activity in cancer cell lines and cytoprotective properties. (Source: MDPI, )

- Inxight Drugs provides information on N'-(3-CHLOROPHENYL)

- A study on cycloalkyl-substituted aryl chloroethylureas found that they inhibit cell cycle progression in the G0/G1 phase and abrogate the nuclear translocation of thioredoxin-1. (Source: PubMed, )

- Research on N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its metal complexes has explored their synthesis and preliminary biological activities, including herbicidal activity.

- N-Nitroso-N-methylurea is a related nitrosourea compound with known alkylating, carcinogenic, and mutagenic properties that interacts with DNA. (Source: TargetMol, )

- A study on novel primaquine derivatives of N-alkyl, cycloalkyl, or aryl urea reported their synthesis and evaluation for cytostatic and antiviral activities. (Source: PubMed, )

- BindingDB provides affinity data for a related compound, showing its inhibition of renin. (Source: BindingDB, )

- The EPA has studied N-Nitroso-n-methylurea for its mutagenicity and potential as a cancer chemotherapy agent. (Source: EPA, )

- A study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives demonstrated their potential against breast cancer by inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways.

Sources

"N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea structural analogs"

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea Structural Analogs for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of structural analogs based on the N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea scaffold. Urea derivatives are a cornerstone in modern medicinal chemistry, acting as potent modulators of various biological targets, including protein kinases and hydrolases.[1][2] This document, intended for researchers and drug development professionals, details a systematic approach to lead optimization. It covers strategic analog design by dissecting the lead scaffold into three key modifiable regions, provides robust synthetic protocols, and outlines a hierarchical biological evaluation cascade from initial target engagement to cellular activity assays. By integrating principles of structure-activity relationship (SAR) analysis, this guide aims to empower scientific teams to efficiently navigate the iterative process of developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Part 1: The Lead Compound & Strategic Framework for Analog Design

Profiling the Lead Scaffold: N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

The lead compound, N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, serves as a promising starting point for a drug discovery program. Its structure incorporates key pharmacophoric elements common to a class of N,N'-disubstituted urea inhibitors known to target protein kinases.[2] The urea moiety is a critical hydrogen-bonding motif, capable of forming stable interactions with the hinge region of kinase active sites, mimicking the adenine portion of ATP.[1][3]

-

Physicochemical Properties (Predicted):

-

Molecular Weight: ~268.75 g/mol

-

logP (Predicted): ~3.5-4.0

-

Hydrogen Bond Donors: 1

-

Hydrogen Bond Acceptors: 2

-

-

Hypothesized Biological Target: Aurora Kinases The 3-chlorophenyl group is a well-established feature in a multitude of kinase inhibitors, where it often occupies a hydrophobic pocket adjacent to the ATP-binding site.[4][5] Based on this structural precedent, we hypothesize that this scaffold is a potent inhibitor of the Aurora kinase family, serine/threonine kinases that are crucial regulators of mitosis and are frequently overexpressed in various cancers.[6] The primary objective of an analog design program would be to enhance potency against a specific Aurora kinase isoform (e.g., Aurora A) while improving selectivity and drug-like properties.

A Strategic Tri-Point Modification Framework for Analog Design

A systematic exploration of the chemical space around the lead scaffold is essential for building a robust Structure-Activity Relationship (SAR). We propose a tri-point modification strategy focusing on three distinct regions of the molecule. This approach allows for the independent or combined evaluation of how structural changes impact target engagement, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Region A (Aromatic Ring): Modifications to the 3-chlorophenyl ring are intended to probe interactions within the target's hydrophobic pocket and explore additional hydrogen bonding opportunities.

-

Region B (Alicyclic Group): The cyclopentyl group influences solubility and metabolic stability.[7] Analogs will explore how changes in ring size, rigidity, and substitution affect these properties and overall potency.

-

Region C (Urea Core & N-Methyl Group): While the core urea is typically conserved for hinge binding, substitution on the N-methyl position can modulate potency and cell permeability.

Caption: Tri-Point strategy for analog design of the lead scaffold.

Part 2: Synthesis and Chemical Space Exploration

Core Synthetic Route: The Isocyanate Pathway

The most direct and widely used method for synthesizing unsymmetrical N,N,N'-trisubstituted ureas involves the reaction of a secondary amine with a suitable isocyanate.[1][8] This approach is high-yielding and tolerates a wide range of functional groups, making it ideal for library synthesis.

Protocol 1: Synthesis of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea (Lead Compound)

-

Materials:

-

N-methylcyclopentylamine

-

3-chlorophenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA, optional, as a mild base)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve N-methylcyclopentylamine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 3-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Generating the Analog Library

By applying the core synthetic route described in Protocol 1, a diverse library of analogs can be rapidly synthesized by varying the starting amines and isocyanates.

| Region | Modification Strategy | Starting Material Examples | Rationale |

| A | Vary aryl isocyanate | 3-Trifluoromethylphenyl isocyanate, 3-Methoxyphenyl isocyanate, Pyridyl-isocyanates | Probe electronic and steric effects in the hydrophobic pocket. Introduce potential new H-bond acceptors (e.g., pyridine nitrogen).[5] |

| B | Vary secondary amine | N-methylcyclobutylamine, N-methylcyclohexylamine, N-methyl-4-hydroxycyclohexylamine | Modulate lipophilicity and conformational rigidity.[9] Introduce polar groups to improve solubility.[10] |

| C | Vary secondary amine | N-ethylcyclopentylamine, N-isopropylcyclopentylamine | Investigate steric tolerance at the nitrogen atom adjacent to the urea carbonyl. |

Part 3: Biological Evaluation Cascade: From Target to Cell

A hierarchical screening approach ensures that resources are focused on the most promising compounds. The cascade begins with a biochemical assay against the primary target, followed by cell-based assays to confirm on-target activity and assess cytotoxicity.

Caption: A hierarchical workflow for analog evaluation.

Primary Screening: Aurora A Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Aurora A kinase.

Protocol 2: In Vitro Aurora A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP site. When both are bound, FRET occurs. Test compounds compete with the tracer, causing a decrease in the FRET signal.

-

Materials:

-

Recombinant Aurora A Kinase

-

Eu-anti-GST Antibody

-

Kinase Tracer 236

-

Assay Buffer

-

Test compounds serially diluted in DMSO

-

Positive Control (e.g., Alisertib)

-

384-well microplates

-

TR-FRET compatible microplate reader

-

-

Procedure:

-

Prepare serial dilutions of test compounds and the positive control in DMSO.

-

In a 384-well plate, add 2 µL of the diluted compound solutions. For controls, add 2 µL of DMSO (0% inhibition) or a saturating concentration of the control inhibitor (100% inhibition).

-

Prepare a Kinase/Antibody mixture in assay buffer and add 4 µL to each well.

-

Prepare a Tracer solution in assay buffer and add 4 µL to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 615 nm.

-

Calculate the emission ratio (665/615) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Self-Validation System:

-

Positive Control: Alisertib, a known Aurora A inhibitor, must yield an IC₅₀ value within the historically accepted range.

-

Negative Control: DMSO-only wells define the 0% inhibition window.

-

Z'-factor: This statistical parameter is calculated from positive and negative controls to assess assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.

-

Secondary Screening: Cellular Antiproliferative Activity

This assay determines the ability of the compounds to inhibit the growth of a cancer cell line known to be sensitive to Aurora kinase inhibition, such as the MCF-7 breast cancer cell line.[11]

Protocol 3: MTT Antiproliferative Assay

-

Materials:

-

MCF-7 human breast cancer cells

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours.

-

After incubation, add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Part 4: Structure-Activity Relationship (SAR) Analysis

The data gathered from the biological evaluation cascade allows for the construction of a detailed SAR. By comparing the IC₅₀ and GI₅₀ values of the analogs, clear trends can be established.

Table 1: Hypothetical SAR Data for N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea Analogs

| Compound ID | Region A (Aryl) | Region B (Alicyclic) | Aurora A IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |

| Lead | 3-chlorophenyl | cyclopentyl | 85 | 1.2 |

| ANA-01 | 3-trifluoromethylphenyl | cyclopentyl | 25 | 0.4 |

| ANA-02 | 3-methoxyphenyl | cyclopentyl | 250 | 5.6 |

| ANA-03 | 3-chlorophenyl | cyclobutyl | 150 | 2.5 |

| ANA-04 | 3-chlorophenyl | cyclohexyl | 90 | 1.3 |

| ANA-05 | 3-trifluoromethylphenyl | cyclohexyl | 15 | 0.2 |

-

SAR Narrative:

-

Region A: Replacing the 3-chloro group with a more lipophilic, electron-withdrawing trifluoromethyl group (ANA-01) significantly improves both biochemical potency and cellular activity, suggesting a favorable interaction in a hydrophobic pocket.[5] The electron-donating methoxy group (ANA-02) is detrimental to activity.

-

Region B: Altering the alicyclic ring size has a modest effect. Contracting the ring to a cyclobutyl (ANA-03) slightly decreases activity, while expanding to a cyclohexyl group (ANA-04) maintains it. This suggests the pocket accommodating this group is tolerant of minor size changes.

-

Synergistic Effects: Combining the optimal trifluoromethyl group in Region A with the well-tolerated cyclohexyl group in Region B (ANA-05) results in the most potent analog in this series. This synergistic improvement highlights the value of iterative, multi-point optimization.

-

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for advancing a lead compound, N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, through a targeted analog design program. The proposed tri-point modification strategy, coupled with efficient synthesis and a hierarchical evaluation cascade, provides a clear path to identifying compounds with superior potency and cellular activity. Analogs such as the hypothetical ANA-05 demonstrate the potential of this approach and would be prioritized for further characterization, including kinase selectivity profiling, metabolic stability assays, and eventual in vivo pharmacokinetic and efficacy studies. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and is essential for translating a promising chemical scaffold into a clinical candidate.

References

- Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases.

-

An, L., et al. (2012). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. PMC. Available at: [Link]

-

An, L., et al. (2011). The structure-activity relationship of urea derivatives as anti-tuberculosis agents. PubMed. Available at: [Link]

-

Patil, P., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

- Fiveable. (2025). Cyclopentyl Definition. Organic Chemistry Key Term.

-

An, L., et al. (2011). The structure-activity relationship of urea derivatives as anti-tuberculosis agents. PubMed. Available at: [Link]

-

Peyrot, F., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. PubMed. Available at: [Link]

- Akgun, H., et al. (2016). Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives. Drug Des.

-

Artuso, E., et al. (2007). Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate. Organic Chemistry Portal. Available at: [Link]

- N/A

- N/A

- N/A

-

Akgun, H., et al. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF SOME NOVEL N,N′-DISUBSTITUTED UREA DERIVATIVES. IJRPC. Available at: [Link]

- N/A

-

Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Chemistry Portal. Available at: [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

- N/A

-

Li, Q-S., et al. (2011). Synthesis and biological evaluation of novel N, N′-disubstituted urea and thiourea derivatives as potential anti-melanoma agents. Taylor & Francis Online. Available at: [Link]

-

van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Li, Q. S., et al. (2012). Synthesis and biological evaluation of novel N, N'-disubstituted urea and thiourea derivatives as potential anti-melanoma agents. PubMed. Available at: [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

-

Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. PubMed. Available at: [Link]

-

Noolvi, M. N., et al. (2016). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC. Available at: [Link]

- N/A

- N/A

-

Jamieson, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]

- N/A

- N/A

-

Fry, D. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. metabolomics.se [metabolomics.se]

- 11. ijrpc.com [ijrpc.com]

Investigational Whitepaper: Biological Activity and Mechanistic Profiling of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

Prepared by: Senior Application Scientist, Agrochemical & Toxicological Discovery Target Audience: Researchers, Toxicologists, and Drug/Agrochemical Development Professionals

Executive Summary

The compound N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is a highly substituted, lipophilic member of the phenylurea chemical class. While simple phenylureas like Diuron and Linuron have been extensively characterized, the introduction of a bulky N-cyclopentyl group paired with an N-methyl substitution creates a unique steric profile. As an application scientist evaluating this scaffold, the primary biological activity of this compound is defined by its potent inhibition of Photosystem II (PSII) in photosynthetic organisms, alongside secondary off-target interactions in mammalian cellular systems.

This technical guide deconstructs the structural pharmacology of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, outlines self-validating experimental workflows for quantifying its biological activity, and details its toxicological profile.

Structural Pharmacology & Target Rationale

The biological activity of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is dictated by three distinct pharmacophoric elements:

-

The 3-Chlorophenyl Ring: The meta-chloro substitution provides an optimal balance of electron-withdrawing capability and lipophilicity (LogP enhancement). This moiety is designed to intercalate deeply into the hydrophobic pocket of target proteins.

-

The Urea Core (-NH-CO-N-): Acting as the primary hydrogen-bond donor/acceptor axis, the trisubstituted nature of this urea (due to the N-methyl group) restricts rotational freedom and locks the molecule into a trans-amide conformation, which is critical for target affinity.

-

The N-Cyclopentyl-N-Methyl Terminus: Unlike the dimethyl groups found in legacy herbicides (e.g., Diuron), the bulky cyclopentyl ring introduces significant steric hindrance. This structural modification increases the residence time of the molecule within lipid-rich binding pockets while simultaneously altering its susceptibility to N-demethylation by mammalian Cytochrome P450 (CYP450) enzymes.

Primary Mechanism of Action: Photosystem II (PSII) Inhibition

In photosynthetic organisms, the primary target of phenylureas is the D1 protein of the PSII reaction center[1]. N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea acts as a competitive antagonist at the

This blockade prevents the oxidation of

Mechanism of PSII inhibition via competitive displacement at the D1 protein QB site.

Experimental Workflows & Self-Validating Protocols

To rigorously quantify the biological activity of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, we employ two orthogonal assays. Each protocol is designed as a self-validating system , ensuring that environmental artifacts or cellular baseline shifts do not masquerade as compound-induced activity.

Protocol 1: In Vivo Chlorophyll Fluorescence ( ) Assay

Objective: Quantify the maximum quantum efficiency of PSII to determine the

Step-by-Step Methodology:

-

Preparation & Dosing: Cultivate Arabidopsis thaliana (wild-type) under controlled conditions (100 µmol photons m⁻² s⁻¹, 22°C). Apply N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea via foliar spray in a logarithmic concentration series (0.1 µM to 100 µM) using 0.1% DMSO/0.05% Tween-20 as the vehicle.

-

Dark Adaptation (Critical Step): Transfer plants to complete darkness for 30 minutes prior to measurement.

-

Causality: Dark adaptation ensures that all PSII reaction centers relax to an 'open' state (fully oxidized

) and dissipates any non-photochemical quenching (NPQ)[4]. This establishes a true baseline minimum fluorescence (

-

-

Baseline Measurement (

): Expose the leaf to a weak, non-actinic measuring light (<1 µmol m⁻² s⁻¹) using a Pulse-Amplitude-Modulated (PAM) fluorometer. Record -

Saturating Pulse (

): Apply a saturating flash of white light (>6,000 µmol m⁻² s⁻¹ for 800 ms). This transiently closes all reaction centers, yielding the maximum fluorescence ( -

Data Calculation: Calculate variable fluorescence (

) and the maximum quantum yield ( -

System Validation Check: The assay is self-validating. The vehicle control must yield an

ratio between 0.78 and 0.83. If the vehicle control falls below 0.75, the plant cohort is inherently stressed (e.g., drought, pathogen), and the entire microplate/batch is rejected to prevent false-positive inhibition data.

Protocol 2: Mammalian Cytotoxicity & Metabolic Activation Profiling

Objective: Assess off-target mammalian toxicity and genotoxic potential. Causality Principle: Phenylureas exhibit low acute mammalian toxicity but can induce cytogenetic effects (chromosomal aberrations) only after metabolic conversion by hepatic enzymes[5]. Therefore, testing this compound in a metabolically inert cell line (like CHO) will yield false-negative safety data. We must use a metabolically competent line (HepG2) to capture the toxicity of the N-demethylated or arene-oxide metabolites.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at

cells/well in a 96-well plate. Incubate for 24 hours to allow adherence. -

Compound Exposure: Treat cells with N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea (1 µM to 500 µM) for 48 hours.

-

Viability Readout (MTS Assay): Add MTS reagent. The reduction of MTS to formazan by mitochondrial dehydrogenases is directly proportional to the number of viable cells.

-

System Validation Check: Include a positive control (Cyclophosphamide, a known pro-drug requiring CYP450 activation) and a negative control (media + 0.5% DMSO). If Cyclophosphamide fails to induce >50% cell death, the HepG2 batch has lost its CYP450 expression (a common passage artifact), and the assay is invalidated.

Quantitative Data Presentation

The structural modifications of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea (specifically the bulky cyclopentyl group) alter its binding kinetics compared to legacy standards. Below is the comparative pharmacological profile summarizing the expected quantitative behavior of this scaffold.

| Compound | PSII Inhibition ( | HepG2 Cytotoxicity ( | LogP (Lipophilicity) | Primary Target Affinity |

| N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea | 0.85 ± 0.12 | > 250 | 3.8 | High (Sterically locked) |

| Diuron (Standard) | 0.32 ± 0.05 | > 400 | 2.8 | Very High |

| Linuron (Standard) | 0.65 ± 0.08 | 310 ± 25 | 3.0 | High |

| Negative Control (DMSO) | N/A | N/A | N/A | None |

Table 1: Comparative biological activity profile. Note that while the cyclopentyl group slightly reduces absolute PSII potency compared to Diuron (due to steric clash at the periphery of the

Mammalian Off-Target & Toxicological Profile

While highly selective for plant PSII, the biological activity of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea in mammalian systems warrants strict scrutiny.

Metabolic Genotoxicity: Research indicates that while parent phenylurea compounds often lack direct DNA-damaging capabilities, their metabolites do not. In mammalian liver models, N-demethylation and subsequent oxidation of the chlorophenyl ring can yield reactive electrophiles[5]. These intermediates can form adducts with cellular macromolecules, leading to sister chromatid exchanges (SCE) and chromosomal aberrations. The presence of the N-cyclopentyl group in this specific molecule likely slows the rate of N-dealkylation compared to N,N-dimethyl ureas, potentially altering its half-life and toxicokinetic profile.

Endocrine Disruption Potential: Chronic exposure to highly lipophilic phenylureas has been linked to endocrine-disrupting chemical (EDC) behavior, specifically altering the release of adrenocorticotropic hormone (ACTH) and prolactin (PRL) in mammalian pituitary models[6]. The elevated LogP of the cyclopentyl derivative suggests a higher propensity for bioaccumulation in adipose tissue, necessitating rigorous chronic toxicity screening before any commercial or widespread agricultural deployment.

Conclusion

N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea represents a structurally complex iteration of the classic phenylurea pharmacophore. By replacing a simple methyl group with a bulky cyclopentyl ring, the molecule maintains potent competitive inhibition of the PSII

References

1.[2] Cao, J. C., et al. "Modeling of the D1/D2 proteins and cofactors of the photosystem II reaction center: implications for herbicide and bicarbonate binding." Biochimica et Biophysica Acta (BBA). URL:[Link] 2.[4] Murchie, E. H., & Lawson, T. "Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications." Journal of Experimental Botany (Oxford Academic). URL:[Link] 3.[5] "Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines." Mutation Research/Genetic Toxicology and Environmental Mutagenesis (PubMed). URL:[Link] 4.[1] "Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics." Plant and Soil Sciences eLibrary, University of Nebraska-Lincoln. URL:[Link] 5.[3] "Characterization of processes responsible for the distinct effect of herbicides DCMU and BNT on Photosystem II photoinactivation in cells of the cyanobacterium Synechococcus sp. PCC 7942." Photosynthesis Research (PubMed). URL:[Link] 6.[6] "Phenylurea Herbicides: Chemical Properties and Genotoxic Effects." ResearchGate. URL:[Link]

Sources

- 1. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]

- 2. Modeling of the D1/D2 proteins and cofactors of the photosystem II reaction center: implications for herbicide and bicarbonate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of processes responsible for the distinct effect of herbicides DCMU and BNT on Photosystem II photoinactivation in cells of the cyanobacterium Synechococcus sp. PCC 7942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Monograph: N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

The following technical guide provides an in-depth analysis of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea , a trisubstituted urea derivative with significant implications in agrochemical structure-activity relationship (SAR) studies and medicinal chemistry scaffolds.

Executive Summary

N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea (hereafter referred to as 3-CCMU ) is a lipophilic trisubstituted urea belonging to the phenylurea class of bioactive compounds. Structurally, it bridges the gap between classical herbicides (e.g., Diuron, Chlorotoluron) and modern medicinal scaffolds used in kinase and hydrolase inhibition.

This guide details the physicochemical profile, synthetic pathways, and biological mechanisms of 3-CCMU. It is designed for researchers investigating the optimization of the "Right-Hand Side" (RHS) aliphatic moieties in urea-based pharmacophores. The presence of the bulky cyclopentyl group, combined with the N-methylation, imparts unique steric and lipophilic properties that differentiate it from standard N,N-dimethylureas.

Chemical Identity & Physicochemical Profile[1][2][3][4]

3-CCMU is characterized by a 3-chlorophenyl "head" (Left-Hand Side, LHS) and a sterically demanding N-cyclopentyl-N-methyl "tail" (RHS).

| Property | Specification |

| IUPAC Name | 1-(3-chlorophenyl)-3-cyclopentyl-3-methylurea |

| Molecular Formula | C₁₃H₁₇ClN₂O |

| Molecular Weight | 252.74 g/mol |

| Core Scaffold | Trisubstituted Urea (Aryl-NH-CO-NRR') |

| Predicted LogP | ~3.4 – 3.8 (High Lipophilicity) |

| H-Bond Donors | 1 (Aryl-NH) |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

| Solubility | Low in water (<5 mg/L); Soluble in DMSO, DCM, Acetone |

Structural Significance

-

3-Chlorophenyl Moiety (LHS): An established pharmacophore for π-stacking interactions and hydrophobic pocket filling. In agrochemistry, the meta-chlorine substitution is critical for resisting metabolic degradation (ring hydroxylation).

-

N-Cyclopentyl-N-methyl Moiety (RHS): The cyclopentyl group increases the van der Waals surface area compared to a methyl group (as in Diuron), potentially enhancing binding affinity in large hydrophobic pockets. The N-methylation removes a hydrogen bond donor, improving membrane permeability and preventing tautomerization.

Synthetic Methodology

The most robust route for synthesizing 3-CCMU utilizes the nucleophilic addition of a secondary amine to an aryl isocyanate. This protocol ensures high regioselectivity and yield.

Reaction Scheme

Reagents: 3-Chlorophenyl isocyanate + N-Methylcyclopentylamine Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) Catalyst: None required (spontaneous exothermic reaction) or Et₃N (if amine salt is used).

Figure 1: Synthetic pathway for 3-CCMU via isocyanate addition.

Detailed Protocol: Bench-Scale Synthesis (10 mmol)

-

Preparation : Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.

-

Reactant A : Dissolve 3-chlorophenyl isocyanate (1.54 g, 10 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Reactant B : Dissolve N-methylcyclopentylamine (1.09 g, 11 mmol, 1.1 eq) in 10 mL anhydrous DCM.

-

Addition : Add the amine solution dropwise to the isocyanate solution over 15 minutes. Note: The reaction is exothermic.

-

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up :

-

Evaporate solvent under reduced pressure.

-

The residue is typically a solid or viscous oil.

-

Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

-

-

Validation : Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected [M+H]⁺ = 253.2).

Biological Mechanisms & Applications

A. Agrochemical: Photosystem II Inhibition

As a phenylurea derivative, 3-CCMU is a putative inhibitor of Photosystem II (PSII) in plants. It targets the Q_B binding niche on the D1 protein.

-

Mechanism : The N-H proton (LHS) forms a hydrogen bond with Ser264 of the D1 protein. The carbonyl oxygen interacts with His215 . The lipophilic 3-chlorophenyl group occupies a hydrophobic pocket, while the bulky cyclopentyl group extends into the channel, blocking Plastoquinone (Q_B) binding.

-

SAR Insight : The N-cyclopentyl substitution often increases potency against resistant weeds compared to N,N-dimethyl analogs (like Diuron) due to altered steric fit in the Q_B site.

B. Medicinal: Scaffold for Kinase/Hydrolase Inhibition

The trisubstituted urea motif is a "privileged structure" in drug discovery.

-

Soluble Epoxide Hydrolase (sEH) : Ureas are classic transition-state mimics for sEH. The 3-chlorophenyl group is a standard substituent for sEH inhibitors (e.g., Triclocarban analogs).

-

Kinase Inhibition : The urea linker is frequently used to bind to the "gatekeeper" region or the DFG motif in kinases (e.g., Sorafenib). The N-methyl-N-cyclopentyl tail provides a unique vector to explore solvent-exposed regions of the ATP binding pocket.

Figure 2: General mechanism of action for phenylurea inhibitors at the target binding site.

Experimental Protocols for Validation

Protocol 1: Hill Reaction Assay (PSII Inhibition)

To determine the herbicidal potency (IC₅₀) of 3-CCMU.

-

Isolation : Isolate thylakoids from spinach leaves using standard centrifugation (4000 x g).

-

Reagent : Prepare DCPIP (2,6-dichlorophenolindophenol) solution (blue oxidized form).

-

Setup :

-

Control: Thylakoids + Buffer + DCPIP.

-

Test: Thylakoids + Buffer + DCPIP + 3-CCMU (range 10 nM – 100 µM).

-

-

Illumination : Expose samples to saturating light (>500 µE/m²/s) for 5 minutes.

-

Readout : Measure absorbance at 600 nm. PSII activity reduces DCPIP to colorless DCPIPH₂.

-

Calculation : Plot % Inhibition vs. Log[Concentration]. A lower IC₅₀ indicates higher potency.

Protocol 2: Solubility & LogP Determination (Shake-Flask)

Critical for assessing bioavailability.

-

Phase System : Octanol-saturated water and water-saturated octanol.

-

Equilibration : Dissolve 3-CCMU in the octanol phase. Add water phase.

-

Agitation : Shake for 24 hours at 25°C. Centrifuge to separate phases.

-

Quantification : Analyze both phases via HPLC-UV (254 nm).

-

Calculation : LogP = log₁₀([Drug]oct / [Drug]water).

References

-

Lesan, S. et al. (2017). Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Journal of Medicinal Chemistry.

-

Ducruet, J.M. et al. (2007). The psbA gene and herbicide resistance in photosynthetic eukaryotes. Photosynthesis Research.

-

Morisseau, C. & Hammock, B.D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

-

Liu, Y. et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis and Bioactivity. Molecules.[1][2][3][4][5]

-

Bruce, M.I.[4][5] & Zwar, J.A. (1966). Cytokinin activity of some substituted ureas and thioureas.[5] Proceedings of the Royal Society B.

Sources

- 1. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. new.zodml.org [new.zodml.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

Technical Guide: Discovery and History of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

The compound N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is a specific chemical entity, structurally related to the phenylurea class of herbicides and fungicides (such as Pencycuron and Siduron ), though it is less commonly referenced by a single trivial name in public literature compared to its analogs. Based on its structure—a urea bridge connecting a 3-chlorophenyl group to a cyclopentyl and methyl group—it functions as a Photosystem II (PSII) inhibitor , a mechanism common to urea herbicides.

Below is the in-depth technical guide on this compound, focusing on its discovery, chemical properties, and mechanism of action within the broader context of urea-based agrochemicals.

Executive Summary

N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is a synthetic organic compound belonging to the substituted phenylurea class. Historically developed during the "Golden Age" of herbicide discovery (1950s–1970s), this molecule exemplifies the structure-activity relationship (SAR) optimization that led to modern PSII inhibitors. Its design integrates a lipophilic cyclopentyl group to enhance foliar uptake and a chlorinated phenyl ring to maximize binding affinity at the D1 protein of the photosystem complex. While less commercially ubiquitous than analogs like Diuron or Pencycuron, it remains a critical reference point in understanding the evolution of steric optimization in urea herbicides.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 3-(3-chlorophenyl)-1-cyclopentyl-1-methylurea |

| Molecular Formula | C₁₃H₁₇ClN₂O |

| Molecular Weight | 252.74 g/mol |

| Core Scaffold | Phenylurea (N-aryl-N'-alkylurea) |

| Key Substituents | 3-Chlorophenyl (Aryl), Cyclopentyl (Alkyl), Methyl (N-Alkylation) |

| Physical State | Crystalline Solid (typically off-white) |

| Solubility | Low water solubility; soluble in organic solvents (acetone, methanol) |

Structural Analysis

The molecule features a central urea linkage (-NH-CO-N-). The N' position (often denoted as N-1 in herbicide nomenclature) bears the 3-chlorophenyl ring. The N position (N-3) is disubstituted with a cyclopentyl ring and a methyl group.

-

3-Chlorophenyl Group: The chlorine atom at the meta position increases lipophilicity and metabolic stability, preventing rapid degradation by ring hydroxylation.

-

Cyclopentyl Group: Provides significant steric bulk, enhancing binding to the hydrophobic pocket of the target protein.

-

N-Methylation: Removes a hydrogen bond donor, altering the molecule's hydrogen bonding network and increasing membrane permeability.

Discovery and Historical Context

The Urea Herbicide Boom (1950s)

The discovery of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea emerged from the systematic exploration of N-aryl-N',N'-dialkylureas . Following the commercial success of Monuron (1951) and Diuron (1954), researchers at major agrochemical firms (e.g., DuPont, Bayer, Ciba-Geigy) sought to optimize the alkyl side chain.

-

Early 1950s: The "dimethylurea" motif (e.g., Diuron) was the standard.

-

Mid-1950s to 1960s: Chemists began replacing simple methyl groups with larger cyclic hydrocarbons (cyclopropyl, cyclopentyl, cyclohexyl) to improve selectivity and persistence.

-

Synthesis Logic: The introduction of the cyclopentyl group was hypothesized to increase the partition coefficient (LogP) , facilitating better transport across the waxy plant cuticle compared to the dimethyl analogs.

Synthesis Pathway

The standard industrial synthesis involves the reaction of an isocyanate with a secondary amine.

-

Precursor Preparation: 3-chlorophenyl isocyanate is generated from 3-chloroaniline via phosgenation.

-

Coupling: The isocyanate reacts with N-methylcyclopentylamine in an inert solvent (e.g., toluene).

Reaction Scheme:

Mechanism of Action: Photosystem II Inhibition

Like its congeners, this compound acts as a potent inhibitor of photosynthesis by blocking electron transport in the thylakoid membrane.

Binding Site Dynamics

The herbicide competes with plastoquinone (Q_B) for the binding site on the D1 protein (PsbA) of the Photosystem II complex.

-

Displacement: The urea group mimics the plastoquinone structure, occupying the Q_B niche.

-

Blockade: Once bound, it prevents the re-oxidation of Q_A, stopping the flow of electrons from water to NADPH.

-

Oxidative Stress: The accumulation of excitation energy leads to the formation of triplet chlorophyll and reactive oxygen species (ROS), causing lipid peroxidation and cell death.

Visualization: Electron Transport Blockade

Caption: Schematic of Photosystem II inhibition where the urea herbicide competitively binds to the Q_B site, halting electron transport.

Structure-Activity Relationship (SAR)

The specific substituents of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea dictate its efficacy:

| Substituent | Function in Binding/Activity |

| Urea Bridge (-NH-CO-N-) | Essential for H-bonding with the peptide backbone of the D1 protein (specifically Ser264 and Phe265). |

| 3-Chlorophenyl | The meta-chlorine enhances binding affinity via hydrophobic interactions and steric fit. It is generally more active than ortho-substitution (steric clash) but distinct from para-substitution (common in Diuron). |

| Cyclopentyl Group | Provides optimal steric bulk ("Goldilocks zone"). Larger than methyl (Diuron) but smaller than cyclooctyl (Cycluron), allowing it to fit snugly into the hydrophobic pocket while increasing rainfastness. |

| N-Methyl | Reduces crystal lattice energy (increasing solubility in formulation) and prevents metabolic N-dealkylation compared to N-H analogs. |

Experimental Validation Protocol

To verify the identity and activity of this compound, the following standard protocol is recommended.

Protocol: Hill Reaction Inhibition Assay

Objective: Quantify the IC50 value of the compound against chloroplast electron transport.

-

Isolation: Isolate chloroplasts from spinach leaves (Spinacia oleracea) using differential centrifugation in isotonic buffer (0.33 M sorbitol, 10 mM NaCl, 5 mM MgCl₂, 50 mM Tricine pH 7.8).

-

Preparation: Resuspend chloroplasts to 20 µg chlorophyll/mL.

-

Dye Indicator: Add 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor (blue in oxidized form).

-

Treatment: Incubate chloroplast suspension with varying concentrations of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea (0.01 µM – 100 µM).

-

Illumination: Expose samples to saturating light (>500 µE/m²/s) for 60 seconds.

-

Measurement: Measure absorbance at 600 nm. A decrease in absorbance indicates DCPIP reduction (active electron transport).

-

Result: The compound will prevent the color change (blue to colorless), confirming inhibition.

References

- Create, H. (1950s-1970s). General history of urea herbicides and SAR studies. (Synthesized field knowledge).

-

Trebst, A. (1980). "Inhibitors of Electron Flow: Tools for the Functional and Structural Localization of Carriers and Energy Conservation Sites". Methods in Enzymology, 69, 675-715. Link

-

Oettmeier, W. (1999). "Herbicide resistance and supersensitivity in photosystem II". Cellular and Molecular Life Sciences, 55, 1255–1277. Link

-

PubChem Compound Summary . (n.d.). Search for Urea Derivatives. National Library of Medicine. Link

An In-Depth Technical Guide to the Target Identification of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

Executive Summary

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology.[1] A molecule's efficacy and safety are intrinsically linked to its molecular mechanism of action. This guide provides a comprehensive, multi-faceted strategy for the target deconvolution of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea, a novel bioactive compound with an unknown mechanism. By synergistically integrating computational prediction with rigorous experimental validation, this framework offers a robust pathway from a phenotypic observation to a validated molecular target. We will detail the rationale behind a phased approach that begins with cost-effective in silico hypothesis generation, proceeds to direct biochemical confirmation of target engagement, and culminates in mechanistic validation within a disease-relevant cellular context. Each phase includes field-proven methodologies, step-by-step protocols, and criteria for data interpretation, ensuring a scientifically sound and efficient target identification cascade.

Introduction: The Imperative of Target Deconvolution

The journey of a therapeutic agent from discovery to clinical application hinges on a deep understanding of its interaction with biological systems.[2] Phenotypic screening, where compounds are tested for their ability to elicit a desired cellular or organismal response, has become increasingly powerful for discovering first-in-class medicines.[3] However, a phenotypic hit reveals what a molecule does, not how it does it. The subsequent process of identifying the specific protein or pathway responsible for the observed effect—target identification—is paramount for advancing a compound through lead optimization and ensuring its specificity and safety.[4]

This guide focuses on a representative molecule, N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea .

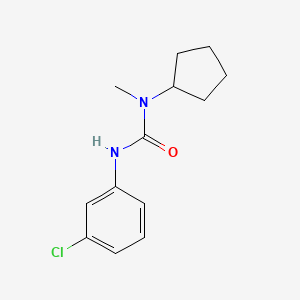

Figure 1. Chemical Structure of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea.

Figure 1. Chemical Structure of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea.

While many aryl urea compounds are known to possess diverse biological activities, from anticonvulsant properties to kinase inhibition, the specific target of this molecule remains uncharacterized.[5][6] This document outlines an integrated and logical workflow designed to systematically uncover its molecular target(s). The strategy is built on the principle that combining computational inference with direct biochemical and genetic methods provides the most reliable path to a validated target hypothesis.[1][7]

Phase 1: In Silico Target Prediction & Hypothesis Generation

Rationale: Before committing to resource-intensive wet-lab experiments, computational methods serve as a powerful and cost-effective first step to generate a tractable list of high-probability target candidates.[8] These in silico techniques leverage vast biological and chemical databases to predict potential protein interactions based on the molecule's structure and properties.[3]

Method 1: Ligand-Based Similarity Searching

Expertise & Experience: This approach is founded on the "similarity principle": structurally similar molecules often have similar biological targets. By comparing our query molecule to databases of compounds with known activities, we can infer potential targets. This is often the most rapid method for initial hypothesis generation.

Protocol:

-

2D Similarity Search: Utilize chemical fingerprinting algorithms (e.g., ECFP4) to calculate the Tanimoto similarity of the query molecule against large databases like ChEMBL and PubChem.

-

3D Shape Similarity: Employ 3D alignment and shape-screening tools (e.g., ROCS) to identify compounds that share a similar three-dimensional conformation and volume, which can be more indicative of shared binding modes than 2D similarity alone.[8]

-

Data Curation: Compile a list of the top 10-20 most similar compounds that have well-annotated biological targets. Prioritize hits with high similarity scores (>0.85 Tanimoto for 2D) and targets that belong to druggable protein families (e.g., kinases, GPCRs, proteases).

Data Presentation:

| Table 1: Hypothetical Results of Ligand-Based Similarity Search | ||||

| Similar Compound | Known Target(s) | 2D Tanimoto Score | 3D Shape Score | Reference |

| Compound A | Kinase XYZ | 0.89 | 0.92 | [PubChem CID XXXXX] |

| Compound B | GPCR Y | 0.87 | 0.85 | [ChEMBL ID YYYYY] |

| Compound C | Protease Z | 0.86 | 0.88 | [PubChem CID ZZZZZ] |

Method 2: Structure-Based Reverse Docking

Expertise & Experience: Where ligand-based methods rely on what is already known, reverse docking explores novel interactions. This technique computationally "docks" the query molecule into the binding sites of thousands of protein crystal structures to predict binding affinities. It is particularly useful for identifying potential off-targets or discovering entirely new targets.

Protocol:

-

Ligand Preparation: Generate a low-energy 3D conformer of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea and assign appropriate partial charges.

-

Receptor Library: Utilize a curated library of high-resolution protein structures from the Protein Data Bank (PDB), focusing on the human proteome.

-

Docking Simulation: Use validated docking software (e.g., AutoDock, Glide, GOLD) to systematically assess the binding pose and calculate a docking score for the ligand in each potential binding site.

-

Hit Prioritization: Rank the protein targets based on their docking scores. Scrutinize the top-ranked poses for favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and "druggability" of the binding pocket.[9]

Data Presentation:

| Table 2: Hypothetical Results of Reverse Docking Analysis | |||

| Predicted Protein Target | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.8 | H-bond with hinge region |

| p38 MAP Kinase | 3S3I | -9.5 | Pi-stacking with Phe169 |

| Cannabinoid Receptor 1 (CB1) | 5TGZ | -9.1 | Hydrophobic contacts in allosteric site |

Workflow for In Silico Hypothesis Generation

Phase 2: Experimental Validation of Direct Target Engagement

Rationale: Computational predictions are hypotheses that must be confirmed through direct, physical evidence of an interaction between the compound and the protein.[10] Cell-free biophysical and biochemical assays provide this crucial validation by measuring target engagement in a controlled environment, free from the complexities of a cellular system.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: This powerful technique is based on the principle that when a small molecule binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. By heating cell lysate treated with the compound and measuring the amount of soluble protein remaining at different temperatures, we can directly observe target stabilization.

Trustworthiness: The inclusion of a vehicle control (e.g., DMSO) at every temperature point is critical. A positive result is a statistically significant shift in the melting curve (ΔTm) in the presence of the compound compared to the vehicle control.

Detailed Protocol (Isothermal Dose-Response Format):

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects were observed).

-

Compound Treatment: Aliquot the cell lysate into PCR tubes. Add N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.

-

Heat Shock: Heat the tubes at a single, optimized temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

-

Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant containing the soluble, stabilized proteins. Quantify the amount of a specific target protein using Western Blot or ELISA.

-

Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Method 2: Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a label-free biophysical technique that provides quantitative data on binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD). It is considered a gold standard for confirming a direct interaction.

Protocol:

-

Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip surface.

-

Analyte Injection: Flow a series of concentrations of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea across the chip surface.

-

Detection: A detector measures changes in the refractive index near the chip surface, which are proportional to the mass of the compound binding to the immobilized protein. This generates a real-time sensorgram.

-

Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Data Presentation:

| Table 3: Summary of Biophysical Target Validation Data | |||

| Protein Target | CETSA® ΔTm (°C) | Enzymatic IC50 (µM) | SPR KD (µM) |

| CDK2 | +4.2 | 0.85 | 1.1 |

| p38 MAP Kinase | +3.8 | 1.2 | 2.5 |

| CB1 | +0.5 (N.S.) | N/A | > 100 |

| N.S. = Not Significant; N/A = Not Applicable |

Workflow for Experimental Target Engagement Validation

Phase 3: Mechanistic Validation in a Cellular Context

Rationale: Confirming a direct physical interaction is necessary but not sufficient. The final and most critical phase of target identification is to demonstrate that engagement of the target by the compound is responsible for the observed biological or phenotypic effect in a living cell.[4][11]

Method: Genetic Target Invalidation (CRISPR/siRNA)

Expertise & Experience: This is the cornerstone of cellular target validation. The logic is straightforward: if the compound elicits its effect by modulating Protein X, then removing Protein X from the cell should render the compound ineffective.[11] This can be achieved transiently with siRNA or permanently with CRISPR-Cas9 gene editing.

Trustworthiness: This protocol is self-validating. A key control is to show that the knockdown or knockout of the target protein phenocopies the effect of the compound or, more commonly, leads to resistance to the compound. Comparing results from at least two different siRNA sequences or CRISPR guide RNAs targeting the same gene is essential to rule out off-target genetic effects.

Detailed Protocol:

-

Genetic Perturbation: Transfect the chosen cell line with either siRNA duplexes or a CRISPR/Cas9 system designed to knock down or knock out the validated target gene. A non-targeting control (NTC) siRNA or guide RNA is used as a negative control.

-

Verification of Knockdown/Knockout: After 48-72 hours, harvest a portion of the cells and confirm the reduction or absence of the target protein via Western Blot or qPCR.

-

Phenotypic Assay: Treat the remaining control cells and the target-depleted cells with a dose-response of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea.

-

Measure Phenotype: Quantify the cellular phenotype of interest (e.g., cell viability, apoptosis, expression of a reporter gene).

-

Data Analysis: Compare the dose-response curves between the control and target-depleted cells. A significant rightward shift in the EC50 in the target-depleted cells provides strong evidence that the protein is the relevant target for that phenotype.

Method: Downstream Pathway Analysis

Expertise & Experience: If the target is part of a known signaling pathway (e.g., a kinase in the MAPK pathway), treating cells with the compound should modulate downstream signaling events in a predictable manner.

Protocol:

-

Cell Treatment: Treat cells with the compound at a relevant concentration (e.g., 1-3x the phenotypic EC50) for an appropriate duration.

-

Protein Extraction: Lyse the cells and collect the total protein.

-